N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
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Overview
Description
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure that combines an indole moiety with a tetrahydropyran ring, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the fluoro and ethyl groups.
The next step involves the formation of the tetrahydropyran ring. This can be achieved through a cyclization reaction, where the appropriate precursors are reacted under specific conditions to form the tetrahydropyran ring. The final step involves the coupling of the indole derivative with the tetrahydropyran ring to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid, while reduction can yield indole-3-ethanol.
Scientific Research Applications
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The compound may exert its effects through binding to these targets, leading to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)nicotinamide: Another indole derivative with similar structural features.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Uniqueness
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is unique due to its combination of an indole moiety with a tetrahydropyran ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H25FN2O3 |
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Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)oxane-4-carboxamide |
InChI |
InChI=1S/C23H25FN2O3/c1-28-19-5-2-17(3-6-19)23(9-12-29-13-10-23)22(27)25-11-8-16-15-26-21-7-4-18(24)14-20(16)21/h2-7,14-15,26H,8-13H2,1H3,(H,25,27) |
InChI Key |
NXVANTDDIIGCDD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
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